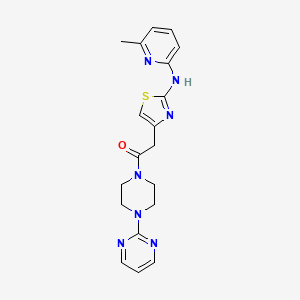![molecular formula C23H25ClN4O4S2 B2523535 6-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1217037-29-0](/img/structure/B2523535.png)
6-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "6-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride" is a structurally complex molecule that may have potential pharmacological applications. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and their biological activities, which can be used to infer possible characteristics and applications of the compound .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions with careful selection of starting materials and reagents. For instance, the synthesis of N-(1H-tetrazol-5-yl)-6-phenyl-2-pyridinecarboxamides, as described in one study, required the preparation of specific intermediates and subsequent reactions to introduce the desired functional groups . Similarly, the synthesis of polyimides derived from pyridine-containing monomers involved a series of reactions including nitro displacement, acidic hydrolysis, and cyclodehydration . These methods could potentially be adapted for the synthesis of the compound , considering its structural similarities with the pyridine and tetrahydrothieno moieties.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques such as FT-IR, NMR, and MS, as well as elemental analysis . These techniques provide detailed information about the functional groups present and the overall molecular architecture. For the compound of interest, similar analytical methods would likely reveal insights into its molecular conformation and electronic distribution, which are crucial for understanding its reactivity and interaction with biological targets.
Chemical Reactions Analysis
The reactivity of similar compounds has been explored in the context of their biological activities. For example, certain pyridinecarboxamide derivatives have shown antiallergic activity , while others have demonstrated antibacterial properties . The compound may also undergo specific chemical reactions relevant to its potential pharmacological applications. Understanding these reactions would require experimental studies to determine its behavior under physiological conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied to some extent. For instance, the polymorphism of a pyridine-2,6-dicarboxamide derivative was investigated, revealing different conformations and packing due to intermolecular hydrogen bonding interactions . Additionally, the thermal stability and solubility of novel polyimides containing pyridine moieties were characterized, providing insights into their potential applications . The compound would likely exhibit its own unique set of physical and chemical properties, which could be elucidated through similar experimental analyses.
科学的研究の応用
Neuroactive Peptides and Cognitive Effects
Research on angiotensin IV and des-Phe(6)Ang IV, peptides of the renin-angiotensin system involved in memory processing, suggests that their pro-cognitive effects may be mediated by dopamine receptor subpopulations in a brain region-specific manner. This indicates a potential for compounds targeting similar pathways to influence cognitive functions and memory aspects (Braszko, 2010).
Heterocyclic Aromatic Amines in Food Safety
Studies on heterocyclic aromatic amines (HAAs) have explored their formation, mitigation, and metabolism during food processing and dietary intake. HAAs, formed during thermal processing of meat, are considered probable carcinogenic substances. This research area is critical for understanding how structural analogs or compounds sharing similar chemical properties may behave in biological systems or contribute to health risks (Chen et al., 2020).
Antitubercular Activity of Heterocyclic Compounds
The modification of isoniazid (INH) structure and evaluation of N-substituted 5-(pyridine-4-yl)-1,3,4-oxadiazole-2-amine derivatives have shown significant anti-tubercular activity against M. tuberculosis. This research underscores the potential of heterocyclic compounds in developing new leads for anti-TB compounds (Asif, 2014).
Optoelectronic Materials and Heterocyclic Chemistry
Innovations in the synthesis and application of quinazoline derivatives for electronic devices, luminescent elements, and photoelectric conversion highlight the importance of heterocyclic compounds in creating novel optoelectronic materials. This area of research demonstrates the versatility of heterocyclic chemistry in developing compounds with significant technological applications (Lipunova et al., 2018).
作用機序
将来の方向性
特性
IUPAC Name |
6-methyl-2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4S2.ClH/c1-26-13-12-18-19(14-26)32-23(20(18)21(24)28)25-22(29)15-8-10-17(11-9-15)33(30,31)27(2)16-6-4-3-5-7-16;/h3-11H,12-14H2,1-2H3,(H2,24,28)(H,25,29);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSMKGOZTRNIDRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

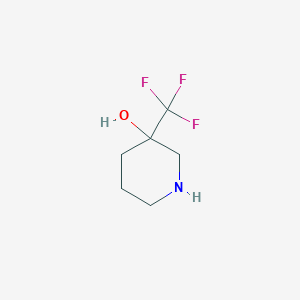
![[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-ethoxyphenyl)methanone](/img/structure/B2523453.png)

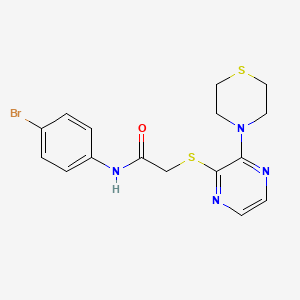
![3-Bromo-4-[1-(5-chloro-2-methoxyphenyl)sulfonylpyrrolidin-3-yl]oxypyridine](/img/structure/B2523456.png)
![1-[(2,5-Dibromophenyl)methyl]indole-2-carboxylic acid](/img/structure/B2523457.png)
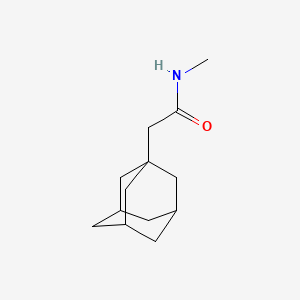
![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-2-fluorobenzamide](/img/structure/B2523463.png)
![[5-(4-Fluorophenyl)-14-methyl-7-propan-2-ylsulfanyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2523464.png)
![6-(2-(azepan-1-yl)-2-oxoethyl)-4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2523465.png)

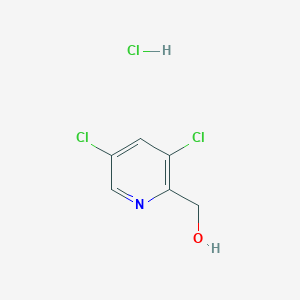
![(4-methoxyphenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2523471.png)
